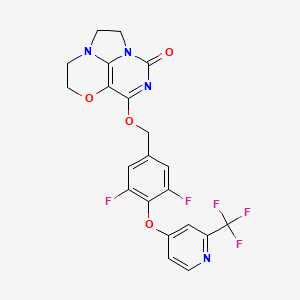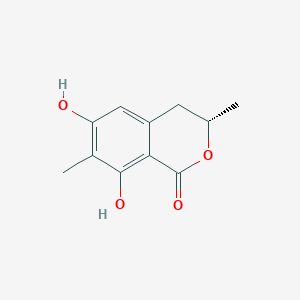
Monaschromone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monaschromone is a polyketide metabolite isolated from the fungal genus Chaetomium. This compound has garnered attention due to its significant biological activities, including antifungal properties. This compound has shown efficacy in inhibiting the growth of various plant pathogenic fungi, making it a potential lead compound for pesticide development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Monaschromone is typically isolated from the culture of Chaetomium species. The isolation process involves repeated column chromatography to purify the compound from the fungal extract
Industrial Production Methods: Industrial production of this compound would likely involve large-scale fermentation of Chaetomium species, followed by extraction and purification processes. The use of high-speed counter-current chromatography (HSCCC) with a two-phase solvent system composed of n-heptane, ethyl acetate, methanol, and water has been suggested for the efficient isolation of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions: Monaschromone undergoes various chemical reactions typical of polyketide metabolites. These include:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Monaschromone has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying polyketide biosynthesis and chemical modifications.
Biology: this compound’s antifungal properties make it a valuable tool for studying fungal biology and plant pathology.
Medicine: The compound’s potential as a lead compound for pesticide development highlights its importance in agricultural biotechnology.
Industry: this compound can be used in the development of new antifungal agents and pesticides, contributing to sustainable agriculture
Mecanismo De Acción
Monaschromone exerts its antifungal effects by inhibiting the growth of plant pathogenic fungi such as Botrytis cinerea, Alternaria solani, Magnaporthe oryzae, and Gibberella saubinettii. The exact molecular targets and pathways involved in its mechanism of action are not fully elucidated. it is believed that this compound interferes with key metabolic processes in the fungi, leading to growth inhibition .
Comparación Con Compuestos Similares
Monaschromone is unique among polyketide metabolites due to its specific antifungal properties. Similar compounds include:
Chaetosemin J: Another polyketide metabolite from Chaetomium species with antifungal activity.
Epicoccone B: Exhibits antioxidant and α-glucosidase inhibitory activities.
Avipin: Known for its DPPH free radical scavenging ability and α-glucosidase inhibition.
This compound stands out due to its potent antifungal activity and potential as a lead compound for pesticide development, making it a valuable compound for further research and industrial applications.
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
(3S)-6,8-dihydroxy-3,7-dimethyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H12O4/c1-5-3-7-4-8(12)6(2)10(13)9(7)11(14)15-5/h4-5,12-13H,3H2,1-2H3/t5-/m0/s1 |
Clave InChI |
XZWVQJGERNDTEK-YFKPBYRVSA-N |
SMILES isomérico |
C[C@H]1CC2=CC(=C(C(=C2C(=O)O1)O)C)O |
SMILES canónico |
CC1CC2=CC(=C(C(=C2C(=O)O1)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


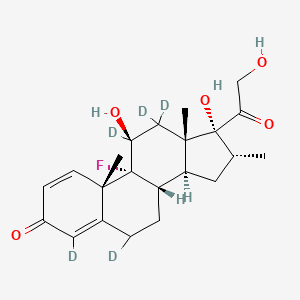

![[3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]-(2-hydroxyethyl)-dimethylazanium;dibromide](/img/structure/B12409352.png)

![19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoylamino]acetyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B12409359.png)


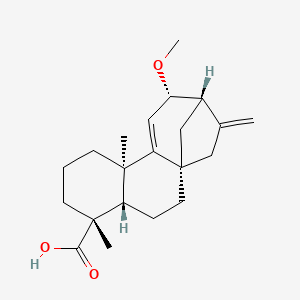
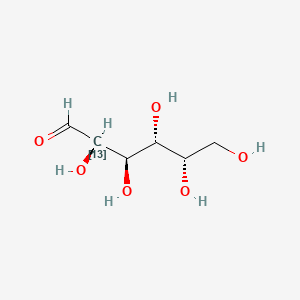
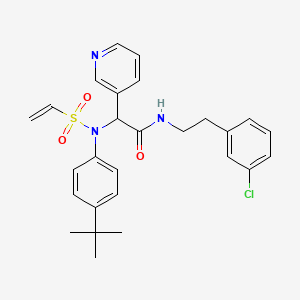
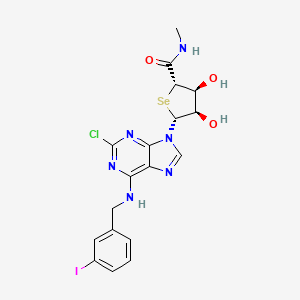

![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)
